Elomotecan
Overview
Description
Elomotecan, also known as BN80927, is a camptothecin analog belonging to the homocamptothecin family. This compound is a potent inhibitor of both topoisomerases I and II, which are enzymes crucial for DNA replication and cell division. This compound has shown significant potential in reducing the proliferation of various tumor cells, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elomotecan is synthesized through a series of chemical reactions involving the modification of the camptothecin structureThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form. The compound is then formulated into a suitable dosage form for clinical use .
Chemical Reactions Analysis
Types of Reactions: Elomotecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Elomotecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of topoisomerases and the development of new anticancer agents.
Biology: Investigated for its effects on cell proliferation, apoptosis, and DNA damage response in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of advanced solid tumors and other malignancies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Elomotecan exerts its effects by inhibiting the activity of topoisomerases I and II, which are enzymes responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in tumor cells. The compound’s ability to target both topoisomerases I and II provides a dual mechanism of action, enhancing its anticancer efficacy .
Comparison with Similar Compounds
Topotecan: Another camptothecin analog that specifically inhibits topoisomerase I.
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer, also targeting topoisomerase I.
Diflomotecan: A homocamptothecin analog with similar inhibitory activity against topoisomerases I and II.
Uniqueness of Elomotecan: this compound’s unique ability to inhibit both topoisomerases I and II sets it apart from other camptothecin analogs, which typically target only one of these enzymes. This dual inhibition mechanism provides a broader spectrum of anticancer activity and reduces the likelihood of tumor resistance due to alterations in either enzyme .
Biological Activity
Elomotecan, also known as BN 80927, is a novel compound derived from the camptothecin family, specifically designed to target topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical trials, and potential mechanisms of action.
Pharmacokinetics and Dosage
A Phase I clinical trial evaluated the pharmacokinetic profile of this compound administered as a 30-minute intravenous infusion. The study included 56 patients with advanced solid tumors and assessed doses ranging from 1.5 to 75 mg every three weeks. Key findings included:
- Linear Pharmacokinetics : this compound exhibited linear pharmacokinetics, with clearance rates decreasing with age. Specifically, clearance was reduced by 47% and 61% in patients aged 60 and 80 years, respectively, compared to those aged 30 years .
- Toxicity Profile : The most significant dose-limiting toxicity was neutropenia, with severe (grade 4) neutropenia observed in 20% of the patients at the recommended dose (60 mg). Other adverse effects included asthenia (5%), nausea (2%), and vomiting (2%) .
Efficacy in Clinical Trials
This compound has shown promising antitumor activity across various studies:
- Stable Disease : In the cohort receiving the recommended dose, 41.7% of patients achieved stable disease with a mean duration of 123.6 ± 43.4 days .
- Comparison with Other Agents : this compound demonstrated higher potency in reducing tumor cell proliferation compared to other reference anticancer agents targeting topoisomerases I and II .
This compound's mechanism involves dual inhibition of topoisomerases I and II:
- Topoisomerase Inhibition : It retains the topoisomerase I inhibitory action characteristic of camptothecin while also exhibiting catalytic inhibition of topoisomerase II. This dual action enhances its cytotoxic effects against various cancer cell lines .
- Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways, which may contribute to its efficacy against resistant cancer cell lines .
Case Studies and Research Findings
Several studies have investigated this compound's biological activity:
Properties
IUPAC Name |
(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQREZSTQZWNAG-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176608 | |
Record name | Elomotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220998-10-7 | |
Record name | Elomotecan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elomotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Elomotecan | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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